3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamidedihydrochloride
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Overview
Description
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common approach is the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reactions to form the desired compound . The reaction conditions often involve the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.
Prolinol: A pyrrolidine derivative used in various chemical and biological applications.
Uniqueness
3,4-dimethyl-N-(pyrrolidin-3-yl)pyridine-2-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H19Cl2N3O |
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Molecular Weight |
292.20 g/mol |
IUPAC Name |
3,4-dimethyl-N-pyrrolidin-3-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-8-3-6-14-11(9(8)2)12(16)15-10-4-5-13-7-10;;/h3,6,10,13H,4-5,7H2,1-2H3,(H,15,16);2*1H |
InChI Key |
OICIOVQDSFHZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)NC2CCNC2)C.Cl.Cl |
Origin of Product |
United States |
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